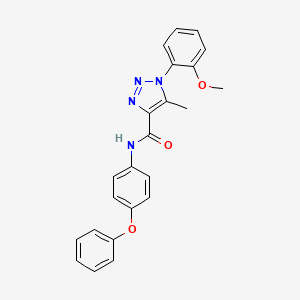

1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

説明

1-(2-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 2-methoxyphenyl group at the 1-position of the triazole ring and a 4-phenoxyphenyl substituent on the carboxamide nitrogen.

特性

分子式 |

C23H20N4O3 |

|---|---|

分子量 |

400.4 g/mol |

IUPAC名 |

1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide |

InChI |

InChI=1S/C23H20N4O3/c1-16-22(25-26-27(16)20-10-6-7-11-21(20)29-2)23(28)24-17-12-14-19(15-13-17)30-18-8-4-3-5-9-18/h3-15H,1-2H3,(H,24,28) |

InChIキー |

XDGCTOJJOYKLGM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

. This reaction is highly efficient and selective, producing 1,4-disubstituted 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst, often in a green solvent such as ethanol/water .

化学反応の分析

1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

科学的研究の応用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Medicine: The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

Industry: It is used in the production of dyes, corrosion inhibitors, and optical brighteners.

作用機序

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

類似化合物との比較

Positional Isomerism: 2-Methoxy vs. 4-Methoxy Substitution

The compound 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (ID: E141-0811, ) serves as a para-methoxy positional isomer of the target compound. Key differences include:

Ethoxy vs. Methoxy Substitution

1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide () differs by an ethoxy group instead of methoxy.

Substituted Phenyl vs. Heteroaryl Groups

Compounds like 1-([1,1’-Biphenyl]-2-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3k, ) and 5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () highlight the impact of aromatic substituents:

- Biphenyl/Quinoline Groups: These substituents enhance π-π stacking interactions in enzyme binding sites, as seen in Wnt/β-catenin pathway inhibitors .

- Amino vs. Methyl/Methoxy Groups: Amino-substituted triazoles () exhibit pronounced anticancer activity, while methoxy/methyl groups may prioritize metabolic stability over potency .

Substituent Effects on Molecular Conformation

demonstrates that substituents like formyl or methyl groups on the triazole ring influence the dihedral angle between the triazole and aryl rings. For example:

- A formyl group at C5 induces a 74.02° twist between triazole and pyridinyl rings, compared to 50.3° in methyl-substituted analogs.

- The target compound’s 2-methoxyphenyl group may similarly induce steric-driven twisting, affecting target binding .

Data Table: Structural and Functional Comparison

生物活性

1-(2-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves the formation of a triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction. The subsequent steps include functionalization with methyl and phenoxyphenyl groups. Catalysts such as copper(I) iodide are often employed to facilitate these reactions.

Anticancer Properties

Research indicates that compounds within the triazole family exhibit notable anticancer activities. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. In particular, compounds similar to 1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated promising results against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells, with IC50 values as low as 1.1 μM for some derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, enhancing binding affinity. For example, compounds in this class have been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis .

Comparative Analysis

To better understand the unique properties of 1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 2-methoxy group | Reduced binding affinity |

| 5-Methyl-1H-1,2,3-triazole-4-carboxamide | Lacks methoxy and phenoxy groups | Lower anticancer efficacy |

| 1-(4-Phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks methyl and methoxy groups | Altered reactivity |

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating various triazole derivatives for anticancer activity, one derivative exhibited an IC50 value of 6.06 μM against H460 lung cancer cells. The compound induced apoptosis and reactive oxygen species (ROS) production in treated cells .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of triazole derivatives against E. coli and S. aureus, demonstrating significant inhibition that suggests potential for therapeutic applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。